molecular formula C9H12N2O2S2 B13982179 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester CAS No. 5909-25-1

5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester

Cat. No.: B13982179
CAS No.: 5909-25-1
M. Wt: 244.3 g/mol
InChI Key: RSEYGTDJDNSHGG-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methylthio groups and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester typically involves the reaction of 2,4-dimethylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water\text{2,4-Dimethylthio-5-pyrimidinecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst​5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methylthio groups and ester functionality allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

5909-25-1

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

ethyl 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O2S2/c1-4-13-8(12)6-5-10-9(15-3)11-7(6)14-2/h5H,4H2,1-3H3

InChI Key

RSEYGTDJDNSHGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC)SC

Origin of Product

United States

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